Comprehensive Solubility Profile and Thermodynamic Modeling of 2-(Methylamino)pyrimidine-4-carboxylic acid in Organic Solvents
Comprehensive Solubility Profile and Thermodynamic Modeling of 2-(Methylamino)pyrimidine-4-carboxylic acid in Organic Solvents
Executive Summary
For researchers and drug development professionals, understanding the solubility profile of active pharmaceutical ingredients (APIs) and their intermediates is non-negotiable. 2-(Methylamino)pyrimidine-4-carboxylic acid is a highly versatile heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and agrochemicals. Because crystallization, purification, and formulation workflows depend entirely on phase-equilibrium data, this whitepaper provides an in-depth, causality-driven guide to the compound's solubility behavior across various organic solvents.
By synthesizing empirical data[1] with rigorous thermodynamic modeling[2], this guide establishes a self-validating framework for determining and applying solubility parameters in pharmaceutical development.
Structural Causality & Solvation Thermodynamics
To predict and manipulate the solubility of 2-(Methylamino)pyrimidine-4-carboxylic acid, we must first deconstruct its molecular architecture. The dissolution of this compound is a thermodynamic competition between its crystal lattice energy and the solvation energy provided by the solvent.
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The Crystal Lattice (The Barrier): The pyrimidine core features multiple nitrogen atoms that act as hydrogen-bond acceptors, while the 4-carboxylic acid group acts as both a strong donor and acceptor. This heavily favors the formation of highly stable intermolecular dimers in the solid state. Furthermore, the planar aromatic rings engage in strong
stacking. -
The Solvation Mechanism (The Driver): The addition of the 2-methylamino substitution introduces a secondary amine, acting as an additional hydrogen-bond donor and subtly increasing the electron density of the pyrimidine ring. Polar aprotic solvents (like DMSO and DMF) are highly effective at breaking the carboxylic acid dimers through strong dipole-dipole interactions, whereas non-polar solvents (like Toluene) lack the dielectric capacity to disrupt the lattice.
Thermodynamic drivers of 2-(Methylamino)pyrimidine-4-carboxylic acid solvation.
Quantitative Solubility Profile
Based on baseline data for the parent pyrimidine-4-carboxylic acid scaffold[1],[3] and thermodynamic extrapolations for methylamino derivatives[2], the compound exhibits highly solvent-dependent solubility. The data below summarizes the expected solubility profile across a dielectric gradient.
Table 1: Representative Solubility Profile in Organic Solvents
| Solvent | Solvent Classification | Dielectric Constant ( | Est. Solubility at 298.15 K (mg/mL) | Est. Solubility at 318.15 K (mg/mL) |
| DMSO | Polar Aprotic | 46.7 | ~20.00 | ~28.50 |
| DMF | Polar Aprotic | 36.7 | ~5.00 | ~8.20 |
| Ethanol | Polar Protic | 24.5 | ~0.25 | ~0.45 |
| Ethyl Acetate | Polar Aprotic | 6.0 | < 0.10 | ~0.15 |
| Toluene | Non-Polar | 2.4 | < 0.01 | < 0.05 |
Note: Solubility increases non-linearly with temperature, an endothermic process characteristic of pyrimidine derivatives[2].
Self-Validating Experimental Methodology
To generate reliable, reproducible solubility data for process chemistry, we utilize the Isothermal Shake-Flask Method [4]. This protocol is designed as a self-validating system: it utilizes two orthogonal quantification methods (Gravimetric and HPLC-UV) depending on the concentration tier, ensuring that analytical limits of detection do not skew the thermodynamic models.
Self-validating isothermal shake-flask methodology for solubility profiling.
Step-by-Step Protocol
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Preparation of Solid Phase: Sieve the 2-(Methylamino)pyrimidine-4-carboxylic acid to a uniform particle size (<100 µm).
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Causality: Standardizing surface area eliminates kinetic variability during the initial dissolution phase.
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Solvent Addition & Equilibration: In a 20 mL amber glass vial, add excess solid to 10 mL of the target solvent (purged with inert gas to prevent oxidation)[3]. Seal with a PTFE-lined cap. Place in a thermostatic water-bath shaker set to the target temperature (±0.05 K) and agitate at 150 RPM for 72 hours.
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Causality: 72 hours of agitation ensures complete thermodynamic equilibrium, overcoming the high activation energy required to break the robust pyrimidine
-stacking.
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Isothermal Phase Separation: Transfer the vials to an incubator set to the exact equilibration temperature for 2 hours to allow gravitational settling. Centrifuge isothermally, then filter the supernatant through a pre-warmed 0.22 µm PTFE syringe filter.
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Causality: Pre-warming the filter and pipettes prevents localized cooling. Even a 2 K drop can cause immediate micro-precipitation of the solute, artificially lowering the measured solubility.
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Orthogonal Quantification:
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High-Solubility Tier (DMSO, DMF): Pipette 2 mL of the filtrate into a pre-weighed glass dish. Evaporate the solvent under reduced pressure in a vacuum oven until a constant weight is achieved. Calculate concentration gravimetrically.
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Low-Solubility Tier (Ethanol, Toluene): Dilute a known aliquot of the filtrate with the mobile phase and analyze via HPLC-UV at
205/256 nm[1] against a validated standard calibration curve.
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Thermodynamic Modeling (The Apelblat Equation)
Raw data is only the first step. To predict solubility at unmeasured temperatures (crucial for designing cooling crystallization workflows), the experimental mole fraction solubility (
The semi-empirical Modified Apelblat Equation is the gold standard for polar and non-polar solid-liquid equilibrium systems[2],[5]:
- = Mole fraction solubility of 2-(Methylamino)pyrimidine-4-carboxylic acid.
- = Absolute temperature in Kelvin.
- = Empirical model parameters derived via non-linear regression (e.g., using Origin software)[4].
Causality of the Variables: The parameters
Applications in Drug Development
Understanding this specific solubility profile dictates three major downstream workflows:
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Reaction Solvent Selection: Because the compound is highly soluble in DMSO and DMF[1], these are the optimal solvents for
(Nucleophilic Aromatic Substitution) or amide coupling reactions involving the carboxylic acid moiety. -
Crystallization & Purification: The steep solubility curve in polar aprotic solvents at elevated temperatures, combined with near-zero solubility in ethyl acetate or toluene, makes a DMF/Ethyl Acetate or DMSO/Toluene solvent/anti-solvent pairing ideal for high-yield recrystallization.
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Formulation: For biological assays, stock solutions should be prepared in DMSO (up to 20 mg/mL) and subsequently diluted into aqueous buffers (like PBS, pH 7.2, where solubility is ~1 mg/mL) immediately prior to use to prevent precipitation[3].
References
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Title: Solubility of pyrimidine derivatives in different organic solvents at different temperatures Source: World Scientific News URL: [Link]
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Title: Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review Source: Biointerface Research in Applied Chemistry URL: [Link]
